4-Benzyloxyindole-3-acetone
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Overview
Description
4-Benzyloxyindole-3-acetone is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33 g/mol . It is a white solid widely used in organic synthesis due to its unique structure and diverse reactivity . This compound serves as a versatile building block for the synthesis of various biologically active compounds, making it valuable in pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxyindole-3-acetone typically involves the following steps:
Starting Material: The synthesis begins with indole, a significant heterocyclic system in natural products and drugs.
Benzylation: The indole is benzylated to form 4-benzyloxyindole. This step usually involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetylation: The 4-benzyloxyindole is then acetylated to form this compound. This step involves the reaction of 4-benzyloxyindole with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxyindole-3-acetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-benzyloxyindole-3-carboxylic acid.
Reduction: Formation of 4-benzyloxyindole-3-ethanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzyloxyindole-3-acetone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyloxyindole-3-acetone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
4-Benzyloxyindole-3-propanone: A similar compound with a slightly different structure.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
4-Benzyloxyindole-3-acetone is unique due to its specific benzyl and acetone functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives . Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-(4-phenylmethoxy-1H-indol-3-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)10-15-11-19-16-8-5-9-17(18(15)16)21-12-14-6-3-2-4-7-14/h2-9,11,19H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFUYDUSMLVBHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555577 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113997-55-0 |
Source
|
Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70555577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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